molecular formula C14H13BrN2O B14868021 1-(3-Bromophenyl)-3-(4-methylphenyl)urea

1-(3-Bromophenyl)-3-(4-methylphenyl)urea

Cat. No.: B14868021
M. Wt: 305.17 g/mol
InChI Key: FNTCJHFOEALLPD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-methylphenyl)urea is an organic compound characterized by the presence of bromine and methyl groups attached to a phenyl ring, linked through a urea moiety

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-bromoaniline with 4-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The urea moiety facilitates hydrogen bonding and other interactions, contributing to the compound’s overall biological and chemical activity.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(3-Bromophenyl)-3-(4-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C14H13BrN2O/c1-10-5-7-12(8-6-10)16-14(18)17-13-4-2-3-11(15)9-13/h2-9H,1H3,(H2,16,17,18)

InChI Key

FNTCJHFOEALLPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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